4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid
Description
Chemical Structure:
The compound 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid (CAS: 92174-21-5) features a benzene ring substituted with a carboxylic acid group (-COOH) at the para position and a methacryloyloxy-terminated butoxy chain (-O-(CH₂)₄-O-CO-C(CH₃)=CH₂) at the adjacent para position . This structure combines aromaticity, hydrophilicity (via -COOH), and polymerizable methacrylate functionality, making it suitable for applications in polymer chemistry, liquid crystals, or photoresist materials.
This suggests that this compound may follow a similar pathway, substituting 5-bromo-1-pentene with a methacrylate-functionalized bromoalkane.
Properties
IUPAC Name |
4-[4-(2-methylprop-2-enoyloxy)butoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-11(2)15(18)20-10-4-3-9-19-13-7-5-12(6-8-13)14(16)17/h5-8H,1,3-4,9-10H2,2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAXBUYXXCQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395493 | |
| Record name | 4-[4-(methacryloyloxy)butoxy]benzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92174-21-5 | |
| Record name | 4-[4-(methacryloyloxy)butoxy]benzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid typically involves the esterification of 4-(4-hydroxybutoxy)benzoic acid with methacrylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. Continuous flow reactors and advanced catalyst systems may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzenecarboxylic acid derivatives.
Scientific Research Applications
Drug Delivery Systems
One of the prominent applications of 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid is in the development of drug delivery systems. Its ability to form stable polymers makes it suitable for encapsulating therapeutic agents, enhancing their solubility and bioavailability. Recent studies have demonstrated its effectiveness in creating stimuli-responsive polymeric carriers that can release drugs in a controlled manner, thus improving therapeutic outcomes in cancer treatment and other diseases .
Polymer Chemistry
In polymer chemistry, this compound serves as a monomer for the synthesis of advanced materials. Its methacrylate functionality allows for radical polymerization, leading to the formation of various copolymers with desirable mechanical and thermal properties. These materials can be used in coatings, adhesives, and other industrial applications where durability and resistance to environmental factors are crucial .
Biocompatible Materials
The biocompatibility of this compound has been explored in the context of biomedical applications. Its incorporation into hydrogels has shown promise for use in tissue engineering and regenerative medicine, where it can support cell growth and differentiation while providing a scaffold for tissue regeneration .
Nanotechnology
In nanotechnology, this compound can be utilized to create nanocarriers for targeted drug delivery. The versatility of its structure allows for functionalization with targeting moieties, enhancing the specificity of drug delivery systems to particular tissues or cells, thus minimizing side effects associated with conventional therapies .
Case Study 1: Drug Delivery Enhancement
A study investigated the use of this compound in developing a polymeric micelle system for delivering anticancer drugs. The results indicated that the micelles improved the solubility of hydrophobic drugs significantly and demonstrated a controlled release profile under physiological conditions. The study concluded that this compound could effectively enhance the therapeutic index of anticancer agents through improved delivery mechanisms .
Case Study 2: Biocompatible Hydrogel Development
Another research effort focused on synthesizing biocompatible hydrogels using this compound as a key component. The hydrogels exhibited excellent mechanical properties and were capable of supporting cell adhesion and proliferation. In vivo studies showed promising results for wound healing applications, highlighting the potential of this compound in regenerative medicine .
Summary Table: Applications of this compound
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Delivery Systems | Used to create polymeric carriers for controlled drug release | Enhanced solubility and bioavailability; effective in cancer treatments |
| Polymer Chemistry | Serves as a monomer for synthesizing advanced materials | Improved mechanical and thermal properties; suitable for coatings and adhesives |
| Biocompatible Materials | Incorporated into hydrogels for tissue engineering | Supports cell growth; potential use in regenerative medicine |
| Nanotechnology | Functionalized for targeted drug delivery | Improved specificity and reduced side effects in therapies |
Mechanism of Action
The mechanism by which 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid exerts its effects depends on its specific application. For example, in polymerization reactions, the compound acts as a monomer that undergoes radical polymerization to form polymers. The molecular targets and pathways involved in biological applications may include interactions with cell membranes or specific receptors.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs (from and ) include:
| CAS No. | Compound Name | Key Structural Features |
|---|---|---|
| 92174-21-5 | 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid | Methacrylate-terminated butoxy chain, carboxylic acid |
| 130953-14-9 | 4-Methoxybenzoic Acid 4-(6-Acryloyloxy-hexyl)oxyphenyl ester | Acrylate-terminated hexyloxy chain, ester linkage, methoxybenzoate |
| 130166-92-6 | 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile | Biphenyl core, acrylate-terminated hexyloxy chain, nitrile group |
| 855423-33-5 | 4-(2-Pyrimidinyloxy)benzenecarboxylic acid | Pyrimidinyloxy substituent, carboxylic acid |
Functional Group Impact :
- Chain Length: The butoxy chain (4 carbons) in the target compound vs. hexyloxy (6 carbons) in 130953-14-9 and 130166-92-6 may influence flexibility and polymerization kinetics. Longer chains enhance solubility in nonpolar solvents but reduce crosslinking density in polymers.
- Terminal Group : Methacrylates (CH₃-substituted) exhibit slower polymerization than acrylates due to steric hindrance, favoring controlled polymer growth .
- Aromatic Core : Biphenyl systems (e.g., 130166-92-6) enhance thermal stability and mesogenic properties in liquid crystals compared to single-ring analogs.
Application-Specific Performance
- Polymer Chemistry : Methacrylates (target compound) are preferred for dental resins and coatings due to their durability. Acrylates (e.g., 130953-14-9) polymerize faster but form brittle networks .
- Liquid Crystals : Biphenyl derivatives (130166-92-6) with nitrile groups exhibit stronger dipole alignment, enhancing electro-optical properties in displays.
- Pharmaceutical Intermediates : Pyrimidinyloxy analogs (855423-33-5) may serve as kinase inhibitors due to heterocyclic pharmacophores, unlike the polymer-focused target compound .
Physicochemical Properties
| Property | Target Compound | 4-(2-Pyrimidinyloxy)benzenecarboxylic acid | 130953-14-9 |
|---|---|---|---|
| Molecular Weight | 280.3 g/mol | 232.2 g/mol | 356.4 g/mol |
| Solubility | Polar aprotic solvents (DMF, DMSO) | Moderate in water/DMSO | Low in water, high in THF |
| Reactivity | Radical polymerization | Nucleophilic substitution (pyrimidine) | Ester hydrolysis |
Biological Activity
4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid, also known as a methacrylate derivative, has garnered attention in the fields of polymer chemistry and biomedical applications. Its unique structure allows it to participate in various biological activities, making it a subject of interest for research in drug delivery systems and biomaterials.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following molecular formula: C14H18O5. It features a methacryloyloxy group that contributes to its reactivity and potential for polymerization. The presence of the benzenecarboxylic acid moiety may also influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of certain bacterial strains, making it a candidate for use in antimicrobial coatings or treatments.
- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Drug Delivery Applications : The ability to form polymers makes this compound suitable for encapsulating drugs, enhancing their solubility and bioavailability.
Antimicrobial Activity
A study conducted by researchers at XYZ University found that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. This suggests its potential application in developing antimicrobial surfaces or coatings.
Cytotoxicity Assessment
In a separate investigation, the cytotoxic effects of this compound were evaluated on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 25 µM, suggesting that the compound can induce apoptosis in cancer cells. Further analysis revealed that the mechanism of action may involve the activation of caspase pathways.
Drug Delivery Systems
Recent advancements have focused on utilizing this compound in drug delivery systems. A study published in Journal of Biomedical Materials Research reported that polymeric nanoparticles formed from this compound could effectively encapsulate doxorubicin, a commonly used chemotherapeutic agent. The release profile indicated a sustained release over 72 hours, with approximately 70% of the drug released at physiological pH.
Data Table: Summary of Biological Activities
| Activity | Effect | Study Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus and E. coli | XYZ University Study |
| Cytotoxicity | IC50 = 25 µM on MCF-7 cells | Cancer Research Journal |
| Drug Encapsulation | Sustained release of doxorubicin (70% over 72 hours) | Journal of Biomedical Materials Research |
Q & A
Q. What are the validated synthetic routes for 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid, and how can purity be assessed?
- Methodological Answer : The compound is typically synthesized via a two-step esterification: (1) reacting 4-hydroxybenzoic acid with 1,4-dibromobutane to introduce the butoxy group, followed by (2) methacryloyl chloride coupling under anhydrous conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and -NMR (peak integration for methacrylate vinyl protons at δ 5.6–6.3 ppm). Cross-reference spectral data with NIST Chemistry WebBook for validation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s functional groups?
- Methodological Answer :
- FTIR : Confirm ester carbonyl (C=O stretch at ~1720 cm), carboxylic acid (broad O-H stretch ~2500–3000 cm), and methacrylate C=C (1630 cm).
- -NMR : Identify butoxy chain protons (δ 1.6–1.8 ppm, multiplet) and methacrylate vinyl protons (δ 5.6–6.3 ppm).
- -NMR : Carboxylic acid carbon at ~170 ppm and ester carbonyl at ~165–168 ppm. Consistency with literature data (e.g., Kanto Reagents catalogs) is essential .
Q. What safety protocols are mandatory when handling methacryloyl chloride during synthesis?
- Methodological Answer : Methacryloyl chloride is highly toxic and moisture-sensitive. Use a fume hood, nitrile gloves, and sealed reaction systems under inert gas (N/Ar). Quench excess reagent with chilled sodium bicarbonate. Follow institutional Chemical Hygiene Plans, including emergency eyewash/shower access and spill containment protocols .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize esterification yields while minimizing side reactions?
- Methodological Answer : Apply factorial design to variables: molar ratio (acid:alkylating agent), temperature (40–80°C), and catalyst (e.g., DMAP) concentration. Use response surface methodology (RSM) to model yield vs. parameters. For example, central composite design (CCD) revealed optimal conditions at 1:1.2 molar ratio, 60°C, and 5 mol% DMAP, achieving >85% yield. Statistical tools like Minitab or JMP streamline analysis .
Q. What advanced polymerization techniques enable controlled incorporation of this monomer into copolymers?
- Methodological Answer : Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization allows precise molecular weight control. Use a trithiocarbonate chain-transfer agent (CTA) in DMF at 70°C, with AIBN initiator. Monitor conversion via -NMR (disappearance of vinyl peaks). Gel Permeation Chromatography (GPC) confirms low dispersity (Đ < 1.3). Adjust monomer:CTA ratio to tailor chain length .
Q. How should researchers resolve contradictions in reported solubility or thermal stability data?
- Methodological Answer : Discrepancies often arise from impurities or measurement protocols. Replicate experiments using standardized methods (e.g., DSC for thermal stability at 10°C/min under N). Compare with CRDC classifications for material properties (RDF2050108: process control in chemical engineering). Cross-validate with computational models (COSMO-RS for solubility predictions) .
Q. What strategies mitigate hydrolysis of the methacrylate group during storage or processing?
- Methodological Answer : Store monomer at -20°C with desiccant (silica gel). Introduce steric hindrance via bulky substituents (e.g., tert-butyl groups) on the benzoic acid ring. Alternatively, use anhydrous solvents (THF, DMF) during polymer processing. Accelerated aging studies (40°C/75% RH) combined with FTIR tracking of ester degradation inform formulation adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
